molecular formula C16H23ClO B3024119 2-Chloro-1-(4-octylphenyl)ethanone CAS No. 51326-38-6

2-Chloro-1-(4-octylphenyl)ethanone

Cat. No.: B3024119
CAS No.: 51326-38-6
M. Wt: 266.8 g/mol
InChI Key: YXQXOYMQPBWZRH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in the synthesis of FTY720, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role as an intermediate in the synthesis of FTY720, it may influence cell function by contributing to the production of this immunosuppressant.

Molecular Mechanism

As an intermediate in the synthesis of FTY720, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role as an intermediate in the synthesis of FTY720, it may interact with enzymes or cofactors involved in this process, and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-octylphenyl)ethanone typically involves the chlorination of 1-(4-octylphenyl)ethanone. One common method includes the reaction of 1-(4-octylphenyl)ethanone with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 1-(4-octylphenyl)ethanone in an appropriate solvent like dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add aluminum chloride as a catalyst and reflux the mixture for several hours.
  • After completion, the reaction mixture is quenched with water, and the organic layer is separated.
  • The product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-octylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-chloro-1-(4-octylphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(4-octylphenyl)acetic acid.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methylphenyl)ethanone
  • 2-Chloro-1-(4-ethylphenyl)ethanone
  • 2-Chloro-1-(4-dodecylphenyl)ethanone

Uniqueness

2-Chloro-1-(4-octylphenyl)ethanone is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This structural feature differentiates it from other similar compounds and can affect its applications in various fields .

Properties

IUPAC Name

2-chloro-1-(4-octylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXOYMQPBWZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628357
Record name 2-Chloro-1-(4-octylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51326-38-6
Record name 2-Chloro-1-(4-octylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-FIGM-11
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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